molecular formula C18H29NOSi B14331089 Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol CAS No. 104549-79-3

Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol

Cat. No.: B14331089
CAS No.: 104549-79-3
M. Wt: 303.5 g/mol
InChI Key: UDLJKEOOGAHDRD-UHFFFAOYSA-N
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Description

Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol is a complex organosilicon compound that features a cyclopentyl group, a phenyl group, and a piperidin-1-yl ethyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to use a Grignard reaction to introduce the cyclopentyl and phenyl groups onto the silicon atom. This is followed by the addition of the piperidin-1-yl ethyl group through a nucleophilic substitution reaction.

    Grignard Reaction:

    Nucleophilic Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol can undergo various chemical reactions, including:

    Oxidation: The silanol group can be oxidized to form silanone derivatives.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The piperidin-1-yl ethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Silanone derivatives.

    Reduction: Silane derivatives.

    Substitution: New organosilicon compounds with different functional groups.

Scientific Research Applications

Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol involves its interaction with specific molecular targets and pathways. The piperidin-1-yl ethyl group can interact with biological receptors, potentially modulating their activity. The silicon atom can also participate in various chemical interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl(phenyl)silane: Lacks the piperidin-1-yl ethyl group, making it less bioactive.

    Phenyl[2-(piperidin-1-yl)ethyl]silanol: Lacks the cyclopentyl group, which may affect its chemical reactivity and bioactivity.

    Cyclopentyl[2-(piperidin-1-yl)ethyl]silanol: Lacks the phenyl group, which may influence its stability and interactions.

Uniqueness

Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol is unique due to the combination of its cyclopentyl, phenyl, and piperidin-1-yl ethyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

104549-79-3

Molecular Formula

C18H29NOSi

Molecular Weight

303.5 g/mol

IUPAC Name

cyclopentyl-hydroxy-phenyl-(2-piperidin-1-ylethyl)silane

InChI

InChI=1S/C18H29NOSi/c20-21(18-11-5-6-12-18,17-9-3-1-4-10-17)16-15-19-13-7-2-8-14-19/h1,3-4,9-10,18,20H,2,5-8,11-16H2

InChI Key

UDLJKEOOGAHDRD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC[Si](C2CCCC2)(C3=CC=CC=C3)O

Origin of Product

United States

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